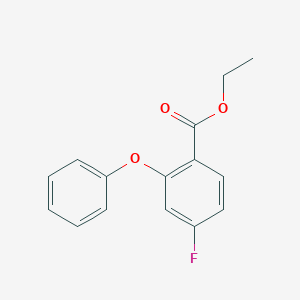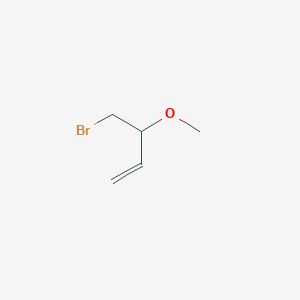
1-Bromobut-3-en-2-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobut-3-en-2-yl methyl ether is an organic compound with the molecular formula C5H9BrO It is characterized by the presence of a bromine atom attached to a butene backbone, with a methyl ether group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromobut-3-en-2-yl methyl ether can be synthesized through the bromination of but-3-en-2-yl methyl ether. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing reaction time. The use of greener solvents such as ethyl acetate or acetonitrile instead of CCl4 is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Bromobut-3-en-2-yl methyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction: The carbon-carbon double bond or the bromine atom can be reduced under suitable conditions.
Oxidation: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Substituted ethers or alcohols.
Reduction: Alkanes or alkenes.
Oxidation: Epoxides or diols.
Scientific Research Applications
1-Bromobut-3-en-2-yl methyl ether has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Industry: Utilized in the production of certain drugs, particularly those requiring brominated intermediates.
Research and Development: Employed in the synthesis of new molecules and materials for research purposes.
Mechanism of Action
The mechanism of action of 1-Bromobut-3-en-2-yl methyl ether involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the electron-withdrawing bromine atom and the electron-donating methyl ether group, which affect the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-Bromobut-2-ene: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-methylbut-2-ene: Contains a methyl group on the third carbon.
1-Bromobut-3-en-2-ol: Similar structure but with a hydroxyl group instead of a methyl ether group.
Uniqueness: 1-Bromobut-3-en-2-yl methyl ether is unique due to the presence of both a bromine atom and a methyl ether group, which confer distinct reactivity patterns compared to its analogs. This combination makes it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
22427-00-5 |
|---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
4-bromo-3-methoxybut-1-ene |
InChI |
InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3 |
InChI Key |
YWWYRKKSGUWARJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
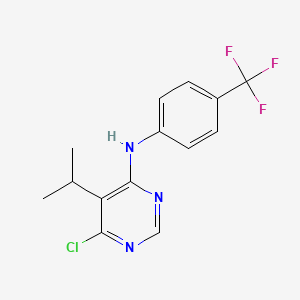
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
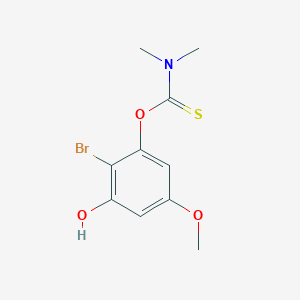
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
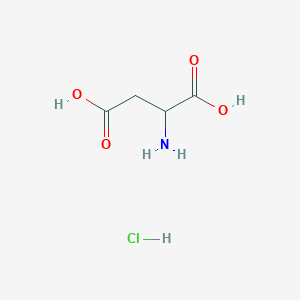

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

